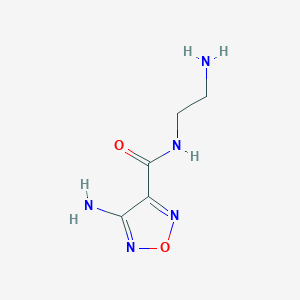
2-Piperidinobenzamide
説明
Synthesis Analysis
The synthesis of 2-piperidinobenzamide and related compounds involves several innovative methods. Diastereoselective synthesis strategies have been developed to create 2,4-disubstituted piperidines, which serve as scaffolds for drug discovery, allowing for complete control over reaction selectivity by altering the reaction sequence order (Watson, Jiang, & Scott, 2000). Additionally, methodologies utilizing gold catalysis have facilitated the efficient synthesis of piperidin-4-ones from secondary amines, demonstrating the synthetic potential in alkaloid synthesis (Cui, Peng, & Zhang, 2009).
Molecular Structure Analysis
The molecular structure of this compound derivatives, such as those found in neurokinin receptor antagonists, is critical for their biological activity. Structural analysis through NMR and computational methods helps in understanding the conformational preferences that contribute to their affinity towards biological targets (Kubota et al., 1998).
Chemical Reactions and Properties
This compound derivatives undergo a variety of chemical reactions, underlining their versatility as pharmaceutical intermediates. Electrochemical methods have been employed for the α-cyanation of secondary piperidines, demonstrating the compound's utility in synthesizing pharmaceutical building blocks without the need for protecting the N-H bond (Lennox et al., 2018).
Physical Properties Analysis
The physical properties of this compound compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies focusing on the crystal and molecular structure of related compounds have shed light on how these properties affect their chemical reactivity and biological activity (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and interaction with various reagents, are pivotal in its application in synthetic chemistry. Techniques like lithiation-substitution have been explored for the enantioselective synthesis of pharmaceutically relevant compounds containing a quaternary stereocenter, showcasing the compound's utility in complex organic synthesis (Sheikh et al., 2012).
科学的研究の応用
Radiolabeled Antagonists for Neurotransmission Studies
- PET Imaging of Serotonergic Neurotransmission : [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF), a 5-HT1A antagonist, has been utilized in positron emission tomography (PET) studies to understand serotonergic neurotransmission in various animals and humans. This research involves aspects like chemistry, radiochemistry, and pharmacokinetics (Plenevaux et al., 2000).
Cancer Imaging and Research
- Imaging Breast Cancer : N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), a sigma receptor binding radioligand, has been investigated for its potential in imaging breast cancer. This research encompasses chemical synthesis, pharmacological evaluation, and in vivo pharmacokinetics, showing promising results for breast cancer imaging (John et al., 1999).
Analytical Chemistry and Drug Analysis
- Characterization of Psychoactive Substances : Studies have involved the characterization of arylcyclohexylamines, including substances like 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine, by various analytical methods. This is significant in identifying and understanding the composition of "research chemicals" or new psychoactive substances (De Paoli et al., 2013).
Pharmacological and Biochemical Studies
- Study of Macrophage Activation and Graft Rejection : Compounds like 3-[(dodecylthiocarbonyl)methyl]glutarimide, derived from piperidine, have been researched for their anti-inflammatory activity and potential in suppressing graft rejection. These studies focus on macrophage cell lines and their activation, providing insights into the immunological aspects of these compounds (Takeiri et al., 2011).
Synthesis and Application in Drug Discovery
- Anti-Inflammatory Compound Discovery : Research on novel benzimidazole piperidine derivatives has shown efficacy and safety as potential drugs for treating inflammation. These studies involve virtual screening, in vitro and in vivo assays, indicating their promise as new non-steroidal anti-inflammatory drugs (Burayk et al., 2022).
Enzymatic Resolution for Synthesis
- Enantioselective Synthesis : 2-Piperidineethanol and its derivatives have been used for the synthesis of various compounds, with enzymatic methods employed for their resolution. This highlights the importance of piperidine derivatives in the targeted and diversity-oriented synthesis of natural and synthetic compounds (Perdicchia et al., 2015).
Safety and Hazards
2-Piperidinobenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
2-piperidin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-6-2-3-7-11(10)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXYPPVXMJMLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319261 | |
| Record name | 2-piperidinobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
3430-40-8 | |
| Record name | 3430-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-piperidinobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















